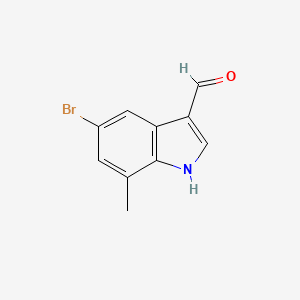

5-Bromo-7-methyl-1H-indole-3-carbaldehyde

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-bromo-7-methyl-1H-indole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c1-6-2-8(11)3-9-7(5-13)4-12-10(6)9/h2-5,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWVROEJTQXCJAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1NC=C2C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16076-86-1 | |

| Record name | 16076-86-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Derivatization of 5 Bromo 7 Methyl 1h Indole 3 Carbaldehyde

Transformations of the Aldehyde Functional Group at C-3

The aldehyde group at the C-3 position is a key functional handle for a variety of chemical transformations, including condensation, reduction, and oxidation reactions. These modifications allow for the introduction of diverse structural motifs and functional groups, significantly expanding the chemical space accessible from this starting material.

The carbonyl group of 5-Bromo-7-methyl-1H-indole-3-carbaldehyde readily undergoes condensation reactions with primary amines and related nucleophiles to form a variety of derivatives, most notably imines, commonly known as Schiff bases. beilstein-archives.orgmdma.ch These reactions typically proceed by the nucleophilic attack of the amine on the aldehyde carbon, followed by dehydration to yield the C=N double bond. mdma.ch

This reactivity is a cornerstone for creating extensive libraries of compounds for biological screening. For instance, indole-3-carboxaldehydes are known to react with amino acids, aminophenols, and other primary amines to generate novel heterocyclic Schiff bases. beilstein-archives.org A specific application involving a related substrate, 5-bromo-1H-indole-3-carbaldehyde, demonstrated its condensation with substituted 2-aminothiazoles. In a typical procedure, equimolar amounts of the aldehyde and the aminothiazole are refluxed in ethanol (B145695) with a catalytic amount of acetic acid, leading to the formation of the corresponding N-((5-bromo-1H-indol-3-yl)methylene)thiazol-2-amine derivatives in high yields.

Table 1: Examples of Schiff Base Formation from 5-Bromo-1H-indole-3-carbaldehyde Data sourced from research on the closely related 5-bromo-1H-indole-3-carbaldehyde.

| Amine Reactant | Resulting Schiff Base | Yield (%) |

| 5-Phenylthiazol-2-amine | N-((5-bromo-1H-indol-3-yl)methylene)-5-Phenylthiazole-2-amine | 92 |

| 5-(4-chlorophenyl)thiazol-2-amine | N-((5-bromo-1H-indol-3-yl)methylene)-5-(4-chloro phenyl)thiazol-2-amine | Not specified |

Similarly, condensation with hydrazine (B178648) and its derivatives, such as carbohydrazides and sulfonylhydrazides, yields the corresponding hydrazones. semanticscholar.orgambeed.com These reactions underscore the utility of the C-3 carbaldehyde as a versatile anchor point for molecular elaboration through the formation of stable carbon-nitrogen double bonds.

Reacting this compound with hydroxylamine (B1172632) hydrochloride (NH₂OH·HCl) in the presence of a base leads to the formation of the corresponding this compound oxime. researchgate.net This reaction is a standard method for converting aldehydes into oximes, which are themselves valuable synthetic intermediates. semanticscholar.org The synthesis can be performed in solution or using solvent-free mechanochemical methods. researchgate.net

A crucial subsequent reaction of the oxime is its reduction to a primary amine. Research on the closely related 5-bromo-1-methoxyindole-3-carbaldehyde oxime has shown that this transformation can be effectively achieved. mdpi.com For example, the reduction of the oxime using sodium cyanoborohydride with titanium trichloride (B1173362) catalysis, or with sodium borohydride (B1222165) (NaBH₄) in the presence of nickel(II) chloride (NiCl₂), yields the labile (5-bromo-1-methoxy-1H-indol-3-yl)methanamine. mdpi.com This amine can be immediately used in further reactions, such as condensation with isothiocyanates to form thiourea (B124793) derivatives. mdpi.com This two-step sequence (aldehyde → oxime → amine) provides an essential pathway to C-3 aminomethylated indoles.

Table 2: Two-Step Synthesis of Thioureas from 5-Bromo-1-methoxyindole-3-carbaldehyde via an Oxime Intermediate Illustrative pathway based on a structurally similar indole (B1671886) derivative.

| Step | Reactants | Product |

| 1. Oximation | 5-Bromo-1-methoxyindole-3-carbaldehyde, NH₂OH·HCl, Base | 5-Bromo-1-methoxyindole-3-carbaldehyde oxime |

| 2. Reduction | Oxime intermediate, NaBH₄/NiCl₂·6H₂O | (5-Bromo-1-methoxy-1H-indol-3-yl)methanamine |

| 3. Condensation | Amine intermediate, Isothiocyanate (R-NCS) | N-((5-Bromo-1-methoxy-1H-indol-3-yl)methyl)thiourea derivative |

Reductive Transformations of the Carbaldehyde

The aldehyde functional group of this compound is susceptible to reduction to a primary alcohol, yielding (5-Bromo-7-methyl-1H-indol-3-yl)methanol. This transformation is a fundamental reaction in organic synthesis, typically accomplished using mild hydride reducing agents.

While specific literature detailing this exact reduction on the 5-bromo-7-methyl substrate is not prominent, the reaction is readily achieved using standard reagents such as sodium borohydride (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol. The borohydride anion attacks the electrophilic carbonyl carbon, and subsequent workup with water protonates the resulting alkoxide to furnish the primary alcohol. This reaction provides access to 3-hydroxymethylindole derivatives, which are valuable precursors for further functionalization, for example, through conversion to the corresponding 3-halomethyl or 3-tosyloxymethyl indoles for use in substitution reactions.

The aldehyde group can be oxidized to a carboxylic acid, converting this compound into 5-Bromo-7-methyl-1H-indole-3-carboxylic acid. This transformation introduces a versatile functional group that can participate in amide bond formation, esterification, and other reactions characteristic of carboxylic acids.

A general and effective method for the oxidation of substituted indole-3-aldehydes involves the use of potassium permanganate (B83412) (KMnO₄). nih.gov The reaction is typically carried out by dissolving the indole aldehyde in acetone, followed by the dropwise addition of an aqueous solution of KMnO₄. The mixture is stirred at room temperature for several hours. Upon completion, the reaction is quenched, and the resulting manganese dioxide is removed. Acidification of the filtrate yields the desired carboxylic acid. nih.gov This method provides a direct route to the C-3 carboxylic acid derivative, significantly enhancing the synthetic utility of the parent aldehyde.

Reactions Involving the Bromine Atom at C-5

The bromine atom at the C-5 position of the indole ring serves as a handle for carbon-carbon and carbon-heteroatom bond-forming reactions, primarily through transition metal-catalyzed cross-coupling reactions.

While classical nucleophilic aromatic substitution (SₙAr) reactions on electron-rich aromatic systems like indole are generally challenging without strong electron-withdrawing activating groups, the bromine atom at C-5 is readily substituted using modern palladium-catalyzed cross-coupling methodologies. The most prominent among these is the Suzuki-Miyaura cross-coupling reaction.

In this reaction, the 5-bromoindole (B119039) derivative is coupled with an organoboronic acid or ester in the presence of a palladium catalyst and a base. nih.gov This methodology allows for the formation of a new carbon-carbon bond at the C-5 position, enabling the introduction of a wide variety of aryl and heteroaryl substituents. For example, the Suzuki coupling of 5,7-dibromoindole with phenylboronic acid using a Pd(PPh₃)₄ catalyst has been shown to be an effective method for producing 5,7-diarylindoles. Similarly, 6-bromoindoles have been successfully coupled with heteroarylboronic acids using Pd(dppf)Cl₂ as the catalyst. These reactions demonstrate the high utility of the C-5 bromine atom as a site for molecular diversification, providing a powerful tool for the synthesis of complex indole derivatives.

Table 3: Typical Conditions for Suzuki-Miyaura Cross-Coupling of Bromoindoles

| Bromoindole Substrate | Coupling Partner | Catalyst | Base | Solvent | Product Type |

| 5,7-Dibromoindole | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Water | 5,7-Diphenylindole |

| 6-Bromoindole derivative | (7-chlorobenzo[b]thiophen-2-yl)boronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | Dioxane/Water | 6-Heteroarylindole |

| 5-Bromo-1-ethyl-1H-indazole* | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 5-Heteroarylindazole |

\Reaction on a closely related indazole scaffold, illustrating similar reactivity.* nih.gov

Cross-Coupling Reactions (e.g., Sonogashira, Suzuki-Miyaura) for C-C Bond Formation

The bromine atom at the C-5 position of the indole ring is a key functional group for participating in palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. These reactions are fundamental for elaborating the indole core structure.

Suzuki-Miyaura Coupling: This reaction is a versatile method for forming C-C bonds between aryl halides and organoboronic acids. lmaleidykla.lt For bromoindoles, the Suzuki-Miyaura coupling provides an effective route to 5-arylated products. lmaleidykla.ltresearchgate.net While specific studies on this compound are not detailed, established protocols for similar substrates, such as 5-bromoindole, are applicable. researchgate.netnih.gov The reaction typically involves a palladium catalyst, such as Pd(PPh₃)₄ or ligand-free palladium nanoparticles, a base like potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄), and a suitable solvent system like dioxane/water. lmaleidykla.ltnih.gov Microwave-assisted protocols have been shown to significantly shorten reaction times for the Suzuki-Miyaura coupling of 5-bromoindoline (B135996) derivatives. lmaleidykla.lt

Sonogashira Coupling: The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl halides, creating C(sp)-C(sp²) bonds. nih.govorganic-chemistry.org This method is widely used to introduce alkyne functionalities onto aromatic rings. The reaction on 5-bromoindoles proceeds using a palladium catalyst, often in conjunction with a copper(I) co-catalyst and an amine base. organic-chemistry.orgresearchgate.net Modern, copper-free conditions have also been developed to enhance the reaction's scope and functional group tolerance. nih.govorganic-chemistry.org These methods have proven effective for coupling various alkynes to bromoindoles and even bromotryptophan-containing peptides, highlighting the reaction's robustness. researchgate.net

Table 1: Representative Conditions for Cross-Coupling Reactions on Bromoindoles

| Reaction | Catalyst System | Base | Solvent | Temperature | Product Type |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 80 °C | 5-Aryl/Heteroaryl Indole |

| Sonogashira | Pd(PPh₃)₂Cl₂ / CuI | Amine (e.g., Et₃N) | THF / DMF | Room Temp. to 100 °C | 5-Alkynyl Indole |

| Microwave Suzuki | Pd(PPh₃)₄ | Cs₂CO₃ | Ethanol | 100 °C | 5-Aryl Indole |

Directed C-H Functionalization Strategies Adjacent to Halogens

Site-selective C-H functionalization offers an alternative to traditional cross-coupling methods for modifying the indole core. nih.gov Strategies often involve the use of a directing group (DG) to control regioselectivity. For an indole scaffold like this compound, C-H functionalization could potentially be directed to the C-4 or C-6 positions, which are adjacent to the existing bromine and methyl substituents.

Palladium-catalyzed C-H arylation of free (NH) indoles with iodoarenes has been demonstrated, although this typically targets the C-2 position. nih.gov However, the installation of specific directing groups on the indole nitrogen can steer functionalization to the benzene (B151609) core (C4 to C7 positions). nih.gov For instance, an N-P(O)tBu₂ group has been used to direct arylation to the C-7 position, while other directing groups combined with substrate modifications can target the C-4, C-5, and C-6 positions. nih.gov These advanced strategies provide a powerful toolkit for synthesizing highly substituted indoles, allowing for precise modification of the positions adjacent to the halogen. nih.gov

Reactivity at the Indole Nitrogen (N-1)

The nitrogen atom of the indole ring possesses an acidic proton and can readily undergo substitution reactions, such as alkylation, acylation, and sulfonylation. These reactions are often crucial for installing protecting groups or for modulating the electronic properties and biological activity of the final molecule.

N-Alkylation Reactions and Protecting Group Strategies

N-alkylation of the indole nucleus is a common synthetic step. For indole-3-carbaldehydes, this reaction can be achieved under basic conditions. A general procedure involves treating the indole with a base like sodium hydride (NaH) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF) to generate the indole anion, followed by the addition of an alkylating agent like methyl iodide or benzyl (B1604629) bromide. nih.govmdpi.com

Another effective method for N-alkylation involves using potassium carbonate (K₂CO₃) as the base in a solvent like N,N-dimethylformamide (DMF) at elevated temperatures. rsc.org This approach has been successfully used for the N-benzylation of indole-3-carbaldehyde. rsc.org These N-alkylation strategies serve a dual purpose: they can introduce specific alkyl groups to study their effect on biological activity, or they can be used to install protecting groups, such as a benzyl group, which can be removed later in the synthetic sequence. rsc.org

Table 2: N-Alkylation of Indole-3-Carbaldehyde Derivatives

| Alkylating Agent | Base | Solvent | Temperature | Product |

|---|---|---|---|---|

| Benzyl Bromide | NaH | THF | Room Temperature | 1-Benzyl-1H-indole-3-carbaldehyde |

| Methyl Iodide | NaH | THF | Room Temperature | 1-Methyl-1H-indole-3-carbaldehyde |

| Benzyl Bromide | K₂CO₃ | DMF | 90 °C | 1-Benzyl-1H-indole-3-carbaldehyde |

N-Acylation and N-Sulfonation Studies

N-Acylation: The indole nitrogen can be acylated to form N-acylindoles. This transformation is typically achieved using an acylating agent in the presence of a base. For example, indole-3-carboxaldehyde (B46971) can be N-acylated with chloroacetyl chloride using triethylamine (B128534) as a base. derpharmachemica.com A more recent, chemoselective method for N-acylation utilizes thioesters as the acyl source with cesium carbonate (Cs₂CO₃) as the base in xylene at high temperatures. nih.gov This protocol is effective for a range of indoles and demonstrates that the base plays a critical role in promoting the deprotonation of the indole nitrogen to initiate the nucleophilic substitution. nih.gov

N-Sulfonation: The introduction of a sulfonyl group at the N-1 position is another important modification. This is commonly achieved by reacting the indole with a sulfonyl chloride (e.g., tosyl chloride) in the presence of a base. This not only serves as a protection strategy but can also influence the regioselectivity of subsequent reactions, such as iodination. rsc.org

Synthesis of Complex Heterocyclic Derivatives from this compound

The C-3 carbaldehyde group is a versatile handle for constructing more complex heterocyclic systems through condensation reactions.

Preparation of Indole-Based Thiosemicarbazones

The aldehyde functionality at the C-3 position readily reacts with thiosemicarbazide (B42300) to form indole-3-carbaldehyde thiosemicarbazones. nih.govaku.edu.trpsu.edu This Schiff base condensation reaction is typically carried out by heating the indole-3-carbaldehyde and thiosemicarbazide in a solvent like ethanol. nih.govpsu.edu The resulting thiosemicarbazone derivatives are of significant interest due to their wide range of pharmacological properties. nih.govaku.edu.trmdpi.com The formation of the C=N double bond in the product is a key structural feature. nih.govpsu.edu The general applicability of this reaction to various substituted indole-3-carbaldehydes suggests that this compound would undergo this transformation smoothly. aku.edu.trmdpi.com

Table 3: Synthesis of 5-Bromo-1H-indole-3-carbaldehyde Thiosemicarbazone

| Reactant 1 | Reactant 2 | Solvent | Condition | Product |

|---|---|---|---|---|

| 5-Bromoindole-3-carboxaldehyde | Thiosemicarbazide | Ethanol | Heating | 5-Bromo-1H-indole-3-carbaldehyde thiosemicarbazone |

Synthesis of Indazole Analogues via Nitrosation

The transformation of indole derivatives into indazoles represents a significant ring expansion reaction, providing access to a class of compounds with notable applications in medicinal chemistry, particularly as kinase inhibitors. nih.govrsc.org The nitrosation of this compound is a key method for the synthesis of the corresponding 5-Bromo-7-methyl-1H-indazole-3-carbaldehyde. This reaction typically proceeds by treating the indole substrate with a nitrosating agent, such as sodium nitrite (B80452), in a slightly acidic medium. nih.govresearchgate.net

The established mechanism for this transformation involves the initial attack of a nitrosonium ion (NO+) equivalent at the electron-rich C3 position of the indole ring. This is followed by a cascade of events including the addition of water, ring-opening of the pyrrole (B145914) moiety, and subsequent ring-closure to form the stable pyrazole (B372694) ring of the indazole system. nih.gov An optimized "reverse addition" procedure, where the indole is added to the acidic nitrite solution, has been shown to significantly improve yields and minimize side reactions, especially for electron-rich indoles. nih.govresearchgate.net This method ensures that the concentration of the reactive indole is kept low, preventing undesired dimerization or polymerization reactions. researchgate.net

While direct experimental data for this compound was not detailed in the reviewed literature, the general applicability of this method to a wide range of substituted indoles, including both electron-rich and electron-deficient systems, has been demonstrated. nih.govrsc.org For instance, 5-bromo-indole has been successfully converted to 5-bromo-1H-indazole-3-carboxaldehyde in high yield (94%), and 7-methyl-indole has been transformed into 7-methyl-1H-indazole-3-carboxaldehyde with a good yield (72%). nih.gov These examples strongly support the feasibility of this conversion for the title compound.

Table 1: Nitrosation of Substituted Indoles to Indazole-3-carboxaldehydes nih.gov

| Starting Indole | Reaction Conditions | Product | Yield (%) |

|---|---|---|---|

| 5-Bromo-1H-indole | NaNO₂, AcOH/H₂O, rt then 50 °C | 5-Bromo-1H-indazole-3-carboxaldehyde | 94 |

| 7-Methyl-1H-indole | NaNO₂, AcOH/H₂O, rt, 12 h | 7-Methyl-1H-indazole-3-carboxaldehyde | 72 |

Construction of Imidazole-Substituted Indoles

The aldehyde functionality at the C3 position of this compound serves as a versatile handle for the construction of more complex heterocyclic systems, including imidazole-substituted indoles. These derivatives are of interest due to the wide range of biological activities associated with both the indole and imidazole (B134444) scaffolds. ijsrst.com A common and effective method for synthesizing such compounds is through multicomponent reactions.

One prevalent approach is the condensation of an indole-3-carbaldehyde derivative with benzil (B1666583) and ammonium (B1175870) acetate (B1210297) in a suitable solvent, often acetic acid. rsc.org This one-pot synthesis allows for the efficient construction of 2,4,5-trisubstituted imidazoles directly attached to the indole core at the C3 position. The reaction proceeds through the formation of intermediates that subsequently cyclize to form the imidazole ring. The use of catalysts, such as the reusable and eco-friendly Amberlyst A-15, can enhance the efficiency of this transformation, often in conjunction with microwave irradiation to shorten reaction times and improve yields. ijsrst.com

This methodology has been successfully applied to various indole-3-carbaldehydes to create a library of indolylimidazole derivatives. ijsrst.comrsc.org The reaction's tolerance for a variety of substituents on the indole ring suggests that this compound would be a suitable substrate for this transformation, leading to the formation of 3-(2,4,5-triphenyl-1H-imidazol-x-yl)-5-bromo-7-methyl-1H-indole (position of attachment on the imidazole ring may vary).

Table 2: Synthesis of Indolylimidazole Derivatives

| Indole Reactant | Other Reactants | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Indole-3-carbaldehyde | Benzil, Ammonium Acetate | Amberlyst A-15, Microwave | 2,4,5-trisubstituted indolylimidazole | ijsrst.com |

| Substituted Indole Aldehydes | Benzil, Ammonium Acetate | Refluxing Acetic Acid | 3-(4,5-diaryl-1H-imidazol-2-yl)-2-phenyl-1H-indoles | rsc.org |

Exploration of Spiroindole and Other Ring Systems

The indole scaffold, particularly when functionalized with a reactive group like an aldehyde, is a valuable precursor for the synthesis of spiroindoles. These molecules, characterized by a spirocyclic junction at the C3 position of the indole ring, are structurally complex and often exhibit significant biological activity. nih.gov While direct conversion of this compound into a spiro system is less common, it can serve as a starting point for creating intermediates suitable for spirocyclization.

For example, the aldehyde can be converted into an oxime, which can then undergo further reactions. Research has demonstrated the synthesis of 5-brominated spiroindoline structures, such as 5-bromospirobrassinin, starting from 5-bromo-1H-indole-3-carboxaldehyde oxime. researchgate.net This highlights a potential pathway where the aldehyde group of the title compound is first modified to facilitate the construction of the spirocyclic ring system.

Furthermore, the indole C2-C3 double bond can participate in cycloaddition reactions. The aldehyde at C3 can be used to generate various reactive intermediates, such as azomethine ylides, which can then undergo [3+2] cycloaddition reactions with dipolarophiles to construct spiro[indole-3,2'-pyrrolidine] ring systems. nih.gov The synthesis of spiro[indole-3,5′-isoxazoles] has also been achieved through the reaction of 2-arylindoles with nitroalkenes, demonstrating the versatility of the indole core in forming diverse spirocyclic structures. nih.gov The presence of the bromo and methyl substituents on the benzene portion of this compound would be expected to influence the reactivity and electronic properties of the molecule in these transformations.

Table 3: Examples of Spiroindole Synthesis from Indole Precursors

| Indole Precursor | Key Reagents | Spiro Ring System Formed | Reference |

|---|---|---|---|

| Isatin (B1672199) / 2-Arylindoles | Chalcones, Amines / Nitroalkenes | Spiro[indoline-3,2′-pyrrolidine] / Spiro[indole-3,5′-isoxazole] | nih.gov |

| 5-Bromo-1H-indole-3-carboxaldehyde | (via oxime and further steps) | 5-Brominated spiroindoline | researchgate.net |

Comprehensive Spectroscopic Characterization and Structural Elucidation of 5 Bromo 7 Methyl 1h Indole 3 Carbaldehyde and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic molecules, providing granular information about the chemical environment, connectivity, and spatial arrangement of atoms.

Detailed ¹H NMR and ¹³C NMR Spectral Analysis

The ¹H and ¹³C NMR spectra of 5-Bromo-7-methyl-1H-indole-3-carbaldehyde provide the initial and most critical data for its structural verification. While a complete, publicly available, and assigned spectrum for this specific compound is not readily found in the reviewed literature, the expected chemical shifts and coupling patterns can be predicted based on the analysis of closely related analogs.

For the precursor, 5-bromo-7-methylindole, ¹H NMR data (400MHz, CDCl₃) has been reported as: δ 8.10 (br, 1H), 7.63 (s, 1H), 7.22 (t, 1H), 7.12 (s, 1H), 6.51 (q, 1H), 2.47 (s, 3H). google.com The introduction of a carbaldehyde group at the C3 position would significantly alter the chemical shifts of the pyrrole (B145914) ring protons and carbons.

Expected ¹H NMR Characteristics: The aldehyde proton (-CHO) is expected to appear as a singlet in the downfield region, typically around δ 9-10 ppm. The proton at the C2 position would likely resonate as a singlet between δ 8.0 and 8.5 ppm. The protons on the benzene (B151609) ring, H-4 and H-6, would appear as distinct signals, with their chemical shifts influenced by the bromine at C5 and the methyl group at C7. The methyl protons at C7 would present as a singlet further upfield, likely in the range of δ 2.4-2.6 ppm. The N-H proton of the indole (B1671886) ring is expected to be a broad singlet at a high chemical shift, generally above δ 8.0 ppm.

Expected ¹³C NMR Characteristics: The carbonyl carbon of the aldehyde group would be the most downfield signal, anticipated in the range of δ 180-190 ppm. The carbons of the indole ring would appear in the aromatic region (δ 100-140 ppm). The C3 position, bearing the aldehyde, and the C5 position, bearing the bromine, would show significant shifts compared to the parent indole. The methyl carbon at C7 would be observed in the upfield region, typically around δ 15-25 ppm.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| NH | > 8.0 (broad singlet) | - |

| C2-H | 8.0 - 8.5 (singlet) | 135 - 140 |

| C3-CHO | 9.0 - 10.0 (singlet) | 180 - 190 |

| C4-H | ~7.5 (doublet) | 120 - 125 |

| C5-Br | - | 115 - 120 |

| C6-H | ~7.3 (doublet) | 125 - 130 |

| C7-CH₃ | 2.4 - 2.6 (singlet) | 15 - 25 |

| C3a | - | 125 - 130 |

| C7a | - | 130 - 135 |

Application of 2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Definitive Structure Assignment

To move from predicted to definitive assignments, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons. For instance, it would show a correlation between the H-4 and H-6 protons on the benzene ring, confirming their ortho relationship.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of each proton signal to its corresponding carbon atom, for example, linking the methyl proton signal to the methyl carbon signal.

Isotopic Labeling for Mechanistic and Structural Insights

Isotopic labeling, the incorporation of isotopes such as ²H (deuterium), ¹³C, or ¹⁵N, is a powerful tool for elucidating reaction mechanisms and providing further structural confirmation. In the context of indole derivatives, isotopic labeling studies have been employed to understand biosynthetic pathways and reaction mechanisms. chemrxiv.orgresearchgate.netmdpi.comnih.govosti.gov For this compound, selectively labeling positions with deuterium, for example, could be used to definitively assign proton NMR signals by observing their disappearance in the labeled compound's spectrum. Furthermore, ¹³C labeling could be utilized to trace the metabolic fate of the molecule in biological systems or to provide unambiguous assignments in the ¹³C NMR spectrum.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and the elucidation of molecular structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is critical for determining the precise elemental composition of a molecule. For this compound, with a molecular formula of C₁₀H₈BrNO, HRMS would provide a highly accurate mass measurement. The presence of bromine is readily identifiable due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which would result in two major peaks in the mass spectrum separated by two mass units (M+ and M+2). This isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule.

Interactive Data Table: Expected HRMS Data

| Ion | Calculated m/z (⁷⁹Br) | Calculated m/z (⁸¹Br) | Elemental Composition |

| [M+H]⁺ | 237.9862 | 239.9841 | C₁₀H₉BrNO |

| [M+Na]⁺ | 259.9681 | 261.9661 | C₁₀H₈BrNNaO |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules like indole derivatives, often producing protonated molecules [M+H]⁺. In tandem mass spectrometry (ESI-MS/MS), these parent ions can be fragmented to provide structural information.

The fragmentation of halogenated indole-3-carbaldehydes would likely proceed through characteristic pathways. researchgate.net Common fragmentation patterns for indole derivatives include the loss of small neutral molecules such as CO, HCN, and cleavage of the substituents. For this compound, one would expect to observe fragment ions corresponding to the loss of the formyl group (CHO), the bromine atom (Br), or a combination of these and other small molecules. The analysis of these fragmentation patterns provides corroborating evidence for the proposed structure.

Coupled Techniques (e.g., LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a powerful analytical technique for the separation, identification, and quantification of compounds in complex mixtures. In the analysis of this compound and its derivatives, LC-MS provides crucial information on molecular weight and structure. The liquid chromatography stage separates the target analyte from other components based on its polarity and interaction with the stationary phase. Subsequently, the mass spectrometer ionizes the eluted compound and separates the ions based on their mass-to-charge ratio (m/z), providing a precise molecular weight and fragmentation pattern.

For this compound (molar mass: 238.08 g/mol ), analysis via electrospray ionization (ESI) in positive ion mode would be expected to yield a prominent protonated molecular ion [M+H]⁺ at m/z 239. In negative ion mode, a deprotonated molecule [M-H]⁻ at m/z 237 would be anticipated.

Tandem mass spectrometry (MS/MS) experiments offer deeper structural insights by fragmenting the parent ion. The fragmentation of the indole-3-carbaldehyde core typically involves characteristic losses. For instance, the loss of a carbon monoxide molecule (CO, 28 Da) from the aldehyde group is a common fragmentation pathway for related indole-3-carbaldehyde compounds. massbank.eu Other potential fragmentations could involve the bromine and methyl groups, providing data to confirm the substitution pattern on the indole ring. The high resolution and accuracy of modern mass spectrometers, such as Quadrupole-Time-of-Flight (QTOF) instruments, enable the determination of elemental composition for both parent and fragment ions, further confirming the compound's identity. nih.govnih.gov

Table 1: Expected LC-MS Data for this compound

| Parameter | Expected Value | Description |

| Molecular Formula | C₁₀H₈BrNO | - |

| Molecular Weight | 238.08 | - |

| [M+H]⁺ Ion (m/z) | 239.98 (calc.) | Protonated molecule, accounting for isotopic distribution of Br. |

| [M-H]⁻ Ion (m/z) | 237.97 (calc.) | Deprotonated molecule, accounting for isotopic distribution of Br. |

| Major Fragment | [M+H-CO]⁺ | Loss of carbon monoxide from the aldehyde group. |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides a molecular fingerprint by probing the vibrational modes of a molecule. Both Infrared (IR) and Raman spectroscopy are essential for the structural characterization of this compound.

FTIR spectroscopy is particularly effective for identifying the functional groups present in a molecule. The spectrum of this compound is expected to show several characteristic absorption bands. The N-H stretching vibration of the indole ring typically appears as a sharp to moderately broad band in the region of 3200–3450 cm⁻¹. csic.es The presence of a strong electron-withdrawing aldehyde group at the 3-position can shift this N-H vibration to lower frequencies compared to unsubstituted indole. acs.org

A very strong and sharp absorption band corresponding to the C=O stretching of the aldehyde group is expected around 1650-1700 cm⁻¹. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group will appear just below 3000 cm⁻¹. The aromatic C=C ring stretching vibrations will produce a series of bands in the 1450–1620 cm⁻¹ region. researchgate.net The C-Br stretching vibration is expected to appear in the far-infrared region, typically between 500 and 600 cm⁻¹.

Table 2: Predicted FTIR Spectral Data for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Indole) | 3200 - 3450 | Medium, Sharp |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch (Methyl) | 2850 - 2960 | Medium |

| C=O Stretch (Aldehyde) | 1650 - 1700 | Strong, Sharp |

| Aromatic C=C Stretch | 1450 - 1620 | Medium to Strong |

| C-N Stretch | 1200 - 1350 | Medium |

| C-Br Stretch | 500 - 600 | Medium to Weak |

Raman spectroscopy provides complementary information to FTIR, as it relies on changes in polarizability during molecular vibrations. For aromatic systems like the indole ring, Raman spectroscopy is particularly sensitive to skeletal vibrations. The Raman spectrum of this compound would be expected to show strong signals for the indole ring breathing modes. researchgate.net

Key bands in the Raman spectrum of indole itself are found at approximately 760, 878, 1010, and 1335 cm⁻¹. researchgate.net The introduction of bromo, methyl, and carbaldehyde substituents will cause shifts in these frequencies and introduce new bands. acs.orgnih.gov For instance, the strong band around 1010 cm⁻¹ is often assigned to an in-phase ring breathing mode. researchgate.net Vibrations involving the C-Br bond may also be Raman active. Due to the non-polar nature of many of the indole ring vibrations, they often produce stronger signals in Raman than in IR spectra, making the techniques highly complementary. acs.orgmontclair.edu

Table 3: Predicted Raman Shifts for this compound

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

| Indole Ring Breathing (in-phase) | ~1010 | Strong |

| Indole Ring Breathing (out-of-phase) | ~760 | Strong |

| C=O Stretch (Aldehyde) | ~1650 - 1700 | Medium |

| Aromatic C=C Stretch | ~1500 - 1600 | Strong |

| N-H Bending | ~878 | Medium |

Single Crystal X-ray Diffraction Analysis for Solid-State Structural Determination

For example, the crystal structure of 5-Methyl-1H-indole-3-carbaldehyde reveals an almost planar molecule where molecules are connected into chains via N—H⋯O hydrogen bonds. nih.gov Similarly, structures of other bromo-substituted indoles show that the indole ring system is essentially planar. nih.govmdpi.com The crystal packing is often stabilized by a combination of hydrogen bonding and π–π stacking interactions between the indole rings of adjacent molecules. nih.govmdpi.com

In the solid state of this compound, it is expected that the indole core will be planar. A key feature of the crystal packing would likely be intermolecular hydrogen bonds formed between the indole N-H group of one molecule and the aldehyde oxygen atom (C=O) of a neighboring molecule, leading to the formation of chains or ribbons. nih.gov The presence of the bromine atom may introduce additional weak C—H⋯Br or Br⋯Br interactions, further influencing the supramolecular architecture. nih.gov

Table 4: Predicted Crystallographic Parameters for this compound (based on related structures)

| Parameter | Predicted Characteristic | Reference Compound(s) |

| Crystal System | Orthorhombic or Monoclinic | 5-Methyl-1H-indole-3-carbaldehyde nih.gov |

| Key Intermolecular Interaction | N—H⋯O Hydrogen Bonding | 5-Methyl-1H-indole-3-carbaldehyde nih.gov |

| Molecular Geometry | Essentially planar indole ring | Bromo-substituted indoles nih.govmdpi.com |

| Additional Interactions | C—H⋯π and potential C—H⋯Br | Bromo-substituted indoles nih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The UV-Vis spectrum of indole and its derivatives is characterized by two main absorption bands corresponding to π→π* transitions, labeled ¹Lₐ and ¹Lₑ. nih.gov The positions and intensities of these bands are highly sensitive to the nature and position of substituents on the indole ring. nih.gov

For the parent indole molecule, the ¹Lₑ band appears as a sharp, structured absorption around 280-290 nm, while the more intense ¹Lₐ band is found at a shorter wavelength, around 260-270 nm. The introduction of an electron-withdrawing formyl group at the 3-position, which extends the conjugated π-system, typically causes a significant bathochromic (red) shift in the absorption spectrum. The absorption maximum (λₘₐₓ) for indole-3-carbaldehyde is around 296 nm. unifi.it

The presence of the bromine atom at the 5-position and the methyl group at the 7-position on the this compound molecule will further modify the electronic transitions. Halogen substitution generally leads to a red shift. The combination of these substituents is expected to shift the primary absorption bands to longer wavelengths compared to unsubstituted indole, likely into the 300-330 nm range. umaine.edu

Table 5: Expected UV-Vis Absorption Data for this compound

| Electronic Transition | Expected λₘₐₓ Range (nm) | Description |

| ¹Lₐ Transition | ~260 - 280 | π→π* transition, influenced by substituents. |

| ¹Lₑ Transition | ~300 - 330 | π→π* transition, significantly red-shifted by conjugation with the C=O group. |

Computational Chemistry and Molecular Modeling Studies of 5 Bromo 7 Methyl 1h Indole 3 Carbaldehyde

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and predicting the reactivity of molecules. These methods are used to calculate a variety of molecular properties that govern how a compound will behave in chemical reactions. For indole (B1671886) derivatives, DFT has been employed to investigate their electronic profiles. d-nb.info

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. bohrium.com A smaller energy gap suggests that the molecule is more polarizable and more reactive.

Another important aspect analyzed is the Molecular Electrostatic Potential (MEP), which provides a 3D map of charge distribution. bohrium.comnih.gov The MEP map uses a color gradient to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, thereby predicting sites for intermolecular interactions. nih.gov For instance, in related aldehydes, the area around the electronegative oxygen atom of the carbonyl group typically appears as a region of maximum electron density, indicating a likely site for electrophilic attack. nih.gov

Table 1: Representative Data from DFT Calculations on Indole Derivatives This table presents the types of data typically generated from DFT calculations for related indole compounds to illustrate the predictive power of the method.

| Calculated Property | Significance | Example Value Range for Related Compounds |

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and stability. | 4.133–4.186 eV nih.gov |

| Dipole Moment | Measures molecular polarity and influences intermolecular interactions. | 1.94 to 3.70 Debye d-nb.info |

| Electron Localization | Visualizes electron delocalization and bonding patterns. | N/A |

| Molecular Electrostatic Potential | Identifies electron-rich and electron-poor sites for reactions. | N/A |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme to form a stable complex. nih.gov This method is crucial for understanding the interactions between a potential drug molecule and its biological target at the atomic level.

Docking simulations place the ligand (e.g., 5-Bromo-7-methyl-1H-indole-3-carbaldehyde) into the binding site of a biological macromolecule, such as an enzyme or receptor, and calculate a score representing the binding affinity, often expressed in kcal/mol. d-nb.info A lower binding energy value indicates a more favorable and stable interaction.

For example, molecular docking studies on derivatives of 5-bromoindole (B119039) have been performed against targets like VEGFR-2 tyrosine kinase, a protein involved in angiogenesis. d-nb.info These studies revealed specific binding interactions, such as:

Hydrogen Bonds: Formed between the ligand and key amino acid residues in the active site, such as Asp1046. d-nb.info

Pi-Alkyl and Pi-Pi Interactions: Occurring between the aromatic rings of the indole scaffold and amino acid residues like Val848, Leu1035, and Phe1047. d-nb.info

Halogen Interactions: The bromine atom can form specific halogen bonds with residues like Cys919. d-nb.info

These interactions anchor the ligand within the binding pocket and are critical for its inhibitory activity. The binding energies for some potent 5-bromoindole derivatives have been found to be in the range of -7.78 to -8.76 kcal/mol. d-nb.info

Table 2: Example of Predicted Interactions and Binding Affinities for 5-Bromoindole Derivatives This table is based on findings for related 5-bromoindole compounds docked against VEGFR-2 Tyrosine Kinase and illustrates typical docking results. d-nb.info

| Derivative | Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interactions |

| Compound 3a | -8.76 | Asp1046, Val848, Leu1035, Ala866 | Hydrogen Bond, Pi-Alkyl |

| Compound 3e | -8.02 | Asp1046, Cys919, Phe1047, Val916 | Hydrogen Bond, Pi-Pi, Pi-Alkyl |

| Compound 3j | -7.78 | Asp1046, Cys919, Ala866, Leu840 | Hydrogen Bond, Halogen, Pi-Alkyl |

The insights gained from molecular docking are instrumental in the rational design of new, more potent derivatives. By analyzing the predicted binding mode, medicinal chemists can identify which parts of the molecule are essential for activity and where modifications can be made to improve binding affinity and selectivity.

For instance, if docking results show that a specific region of the binding pocket is unoccupied, a functional group can be added to the ligand to form additional favorable interactions. Similarly, if a part of the molecule causes steric hindrance, it can be modified or removed. This structure-based drug design approach was utilized in studies where various 5-bromoindole hydrazone derivatives were synthesized and evaluated, leading to the identification of compounds with potent anticancer activity. d-nb.info The process is iterative, involving cycles of design, synthesis, and biological testing, guided by computational predictions.

Molecular Dynamics Simulations for Conformational Stability and Dynamic Behavior

While molecular docking provides a static snapshot of the ligand-target interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, providing insights into the conformational stability of the ligand-protein complex. nih.gov

By simulating the complex in a realistic environment (e.g., solvated in water at a physiological temperature), MD can:

Assess the stability of the binding pose predicted by docking.

Reveal conformational changes in both the ligand and the protein upon binding.

Calculate the binding free energy with higher accuracy by accounting for entropic contributions and solvent effects.

These simulations are computationally intensive but provide a more complete understanding of the dynamic nature of molecular recognition, confirming whether the interactions observed in docking are maintained over time.

In Silico Pharmacodynamics and Drug-Likeness Assessment

Drug-likeness is often evaluated using established guidelines like Lipinski's Rule of Five, which sets criteria for molecular properties that influence oral bioavailability. mdpi.com These rules state that a drug-like compound generally has:

A molecular weight of less than 500 Daltons.

No more than 5 hydrogen bond donors.

No more than 10 hydrogen bond acceptors.

A calculated octanol-water partition coefficient (LogP) of less than 5.

For this compound, these parameters can be calculated to predict its potential as an orally administered drug. Online tools like SwissADME can be used to predict a wide range of pharmacokinetic properties, lipophilicity, water solubility, and potential for inhibiting cytochrome P450 enzymes. mdpi.com Studies on similar 5-bromoindole derivatives have shown that they can possess adequate absorption levels and a low likelihood of inhibiting key metabolic enzymes or causing hepatotoxicity. d-nb.info

Table 3: Predicted Drug-Likeness Properties for this compound Calculated properties for the title compound are evaluated against Lipinski's Rule of Five.

| Property | Value for Title Compound | Lipinski's Rule | Compliance |

| Molecular Weight | 238.08 g/mol sigmaaldrich.com | < 500 | Yes |

| Hydrogen Bond Donors | 1 (indole -NH) | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 1 (carbonyl O) | ≤ 10 | Yes |

| LogP (calculated) | ~3.1-3.5 | < 5 | Yes |

| Topological Polar Surface Area (TPSA) | 42.1 Ų | < 140 Ų | Yes |

This preliminary in silico assessment suggests that this compound has a favorable physicochemical profile consistent with that of a potential drug candidate.

Biological Activity and Preclinical Mechanistic Investigations of 5 Bromo 7 Methyl 1h Indole 3 Carbaldehyde and Its Derivatives

Antimicrobial Spectrum and Efficacy Studies (In Vitro)

The indole (B1671886) nucleus is a prominent scaffold in medicinal chemistry, recognized for its presence in numerous bioactive compounds. Derivatives of 5-Bromo-7-methyl-1H-indole-3-carbaldehyde have been a subject of investigation to explore their potential as antimicrobial agents, with studies focusing on their efficacy against clinically significant bacteria and fungi.

Derivatives of 5-bromo-indole-3-carbaldehyde have demonstrated a notable spectrum of antibacterial activity, particularly against Gram-positive bacteria, including resistant strains like MRSA. A study evaluating a series of 5-bromoindole-3-aldehyde hydrazide and hydrazone derivatives revealed a broad spectrum of activity, with Minimum Inhibitory Concentration (MIC) values ranging from 6.25 to 100 µg/mL against various microorganisms. csic.esresearchgate.net Certain compounds in this series showed better activity against MRSA and significant activity against Staphylococcus aureus when compared to the antibiotic ampicillin. researchgate.net

Another class of derivatives, indole-3-carbaldehyde semicarbazones, has also been assessed. The compound 2-((5-bromo-1H-indol-3-yl)methylene)hydrazinecarboxamide exhibited inhibitory activity against Staphylococcus aureus with a MIC value of 100 µg/mL. nih.govnih.gov

Antibacterial Activity of 5-Bromo-1H-indole-3-carbaldehyde Derivatives

| Derivative Class | Specific Compound Example | Bacterial Strain | MIC Value (µg/mL) | Reference |

|---|---|---|---|---|

| Hydrazide/Hydrazone | 5-bromoindole-3-aldehyde hydrazones | MRSA / S. aureus | 6.25 - 100 | csic.esresearchgate.net |

| Semicarbazone | 2-((5-bromo-1H-indol-3-yl)methylene)hydrazinecarboxamide | S. aureus | 100 | nih.govnih.gov |

| Bisindole Carbazole (B46965) | 5-bromo indole substituted carbazole (5d) | MRSA (USA300 Lac* lux) | 64 | wikipedia.org |

The antifungal potential of the indole scaffold extends to derivatives of 5-bromo-indole. A particularly potent example is an indole-3-carboxamido-polyamine conjugate featuring a 5-bromo substitution (analogue 13b), which was noted for its significant activity against the opportunistic fungal pathogen Cryptococcus neoformans, exhibiting a MIC value of ≤ 0.28 µM. nih.gov This highlights the potential of this chemical class against serious fungal infections.

While specific data on this compound against C. neoformans is limited, studies on related structures provide a basis for its potential activity. The parent compound, indole-3-carbaldehyde, is known to possess general antifungal properties. wikipedia.org Additionally, a series of 5-bromoindole-3-aldehyde hydrazone derivatives were evaluated against Candida albicans, another clinically relevant fungus, and showed a broad spectrum of activity with MIC values between 6.25-100 µg/mL. csic.esresearchgate.net

Other complex bromo-indole derivatives have also shown promise. For example, a synthetic eumelanin-inspired compound with a dibromo-indole core demonstrated fungicidal effects against seven cryptococcal strains with MICs ranging from 1.56 to 3.125 µg/mL. researchgate.net These findings collectively suggest that the 5-bromo-indole framework is a promising starting point for the development of novel antifungal agents.

Antifungal Activity of 5-Bromo-1H-indole-3-carbaldehyde Derivatives

| Derivative Class | Specific Compound Example | Fungal Strain | MIC Value | Reference |

|---|---|---|---|---|

| Carboxamido-Polyamine Conjugate | 5-bromo-indole-3-carboxamide (13b) | Cryptococcus neoformans | ≤ 0.28 µM | nih.gov |

| Hydrazide/Hydrazone | 5-bromoindole-3-aldehyde hydrazones | Candida albicans | 6.25 - 100 µg/mL | csic.esresearchgate.net |

| Eumelanin-Inspired Indole | Dibromo-dimethoxy-indole carboxylate (EIPE-1) | Cryptococcus neoformans | 1.56 - 3.125 µg/mL | researchgate.net |

Cytotoxic Activity (In Vitro) against Diverse Cancer Cell Lines

The indole scaffold is a "privileged motif" in the design of anticancer agents, and derivatives of 5-bromo-7-methyl-indole have been synthesized and evaluated for their ability to inhibit the growth of various cancer cells. frontiersin.org

Derivatives incorporating the 7-methyl-indole and 5-bromo-indole structures have demonstrated significant cytotoxic effects across a range of human cancer cell lines. A novel indole ethyl isothiocyanate analog, 1-(t)butyl carbamoyl, 7-methyl-indole-3-ethyl isothiocyanate (NB7M), proved highly cytotoxic to a panel of neuroblastoma (NB) cell lines, including SMS-KCNR, SK-N-SH, SH-SY5Y, and IMR-32, with IC50 values in the low micromolar range (1.0–2.0 µM). nih.gov This compound also showed potent growth reduction in several central nervous system (CNS) cancer cell lines, such as SF-268 and SF-295 (glioblastoma), with growth percentages reduced to as low as -89%. nih.gov

Similarly, derivatives featuring the 5-bromo-indole moiety have shown promise. A series of novel 5-bromo-7-azaindolin-2-one derivatives, which are structurally related to the approved drug Sunitinib, exhibited broad-spectrum antitumor potency. nih.gov One of the most active compounds from this series (23p) was found to be significantly more potent than Sunitinib against HepG2 (liver), A549 (lung), and Skov-3 (ovarian) cancer cells, with IC50 values ranging from 2.357 to 3.012 µM. nih.gov

In the context of breast cancer, novel indole-based sulfonylhydrazones have been investigated. A derivative containing a 5-bromo-1H-indole ring demonstrated potent cytotoxic activity against the MCF-7 (ER-α⁺) breast cancer cell line.

Cytotoxic Activity of this compound Derivatives

| Derivative Class | Specific Compound Example | Cancer Cell Line | Cell Line Type | IC50 Value (µM) | Reference |

|---|---|---|---|---|---|

| Indole Ethyl Isothiocyanate | NB7M | SMS-KCNR, SH-SY5Y, etc. | Neuroblastoma | 1.0 - 2.0 | nih.gov |

| 5-Bromo-7-azaindolin-2-one | Compound 23p | HepG2 | Liver Cancer | ~2.36 | nih.gov |

| 5-Bromo-7-azaindolin-2-one | Compound 23p | A549 | Lung Cancer | ~2.92 | nih.gov |

| 5-Bromo-7-azaindolin-2-one | Compound 23p | Skov-3 | Ovarian Cancer | ~3.01 | nih.gov |

| Indole-Based Sulfonylhydrazone | 5-Bromo-1H-indole derivative | MCF-7 | Breast Cancer (ER-α⁺) | Potent Activity Reported |

Mechanistic studies have revealed that the cytotoxic effects of these indole derivatives are often linked to the induction of programmed cell death (apoptosis) and interference with the normal progression of the cell cycle.

The 7-methyl-indole derivative NB7M was found to be a potent inducer of apoptosis in neuroblastoma cells. nih.gov Treatment of SMS-KCNR cells with NB7M led to characteristic apoptotic features such as significant chromatin condensation and DNA fragmentation. nih.gov Mechanistically, this process involved the cleavage of procaspase-3 and Poly (ADP-ribose) polymerase-1 (PARP-1), key events in the execution phase of apoptosis. nih.gov Furthermore, NB7M was shown to modulate cell cycle progression, causing an S-phase arrest in SMS-KCNR cells and a G1-phase arrest in SH-SY5Y cells. nih.gov

This ability to induce apoptosis and cell cycle arrest is a common theme among bioactive indole derivatives. Other related compounds, such as indole chalcones, have been shown to arrest breast cancer cells in the G2/M phase of the cell cycle and trigger apoptosis through the release of cytochrome c and activation of caspases 3 and 7. These findings underscore a key mechanism through which these compounds exert their anticancer effects, by disrupting cell division and activating cellular suicide programs in malignant cells.

Enzyme Inhibition Profiles

The biological activities of this compound and its derivatives are, in many cases, attributed to their ability to interact with and inhibit specific enzymes.

A prominent example is the inhibition of the urease enzyme from Helicobacter pylori, a key target for treating gastrointestinal infections caused by this bacterium. A series of N-substituted indole-3-carbaldehyde oxime derivatives were synthesized and evaluated for their urease inhibitory activity. Several of these derivatives, existing as syn and anti isomers, showed potent inhibition of the enzyme, with some compounds exhibiting significantly greater activity than the standard inhibitor thiourea (B124793). The most potent derivative (compound 9) had an IC50 value of 0.0345 mM, compared to 0.2387 mM for thiourea. In silico docking studies suggested that these compounds are capable of binding effectively within the active site of the urease enzyme.

Beyond this specific example, the indole scaffold is known to be a versatile inhibitor of various other key enzymes involved in disease pathology. Indole derivatives have been developed as inhibitors of protein kinases, histone deacetylases (HDAC), and DNA topoisomerases, which are crucial mechanisms for their anticancer activity. The combination of a DNA-intercalating indole moiety with an enzyme-inhibiting group, such as in indole-sulfonylhydrazone hybrids, represents a promising strategy for developing dual-action therapeutic agents.

Inhibition of Cytochrome P450 Enzymes

Derivatives of indole-3-carbaldehyde have been identified as potential modulators of cytochrome P450 (CYP) enzymes, which are crucial in the metabolism of a vast array of drugs and xenobiotics. biomolther.orgnih.gov In silico predictions for a series of novel indole-based sulfonylhydrazones indicated that these compounds are likely to inhibit between two and four of the five primary CYP enzymes involved in drug metabolism: CYP1A2, CYP2C19, CYP2C9, CYP2D6, and CYP3A4. mdpi.com The interaction of indole structures with CYP enzymes can be complex. For instance, mechanistic studies on the related compound 3-methylindole (B30407) revealed that its bioactivation is catalyzed by cytochrome P450 through a dehydrogenation reaction. nih.gov The rate-limiting step in this process is believed to be hydrogen atom abstraction from the 3-methyl position. nih.gov Such interactions are significant, as inhibition of CYP enzymes can lead to clinically relevant drug-drug interactions. biomolther.org

Tyrosinase Inhibitory Activity

Indole-3-carbaldehyde and its derivatives have demonstrated notable inhibitory effects on tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. nih.govnih.gov The parent compound, indole-3-carbaldehyde, has been shown to inhibit the oxidation of L-3,4-dihydroxyphenylalanine (L-DOPA) by mushroom tyrosinase, with a 50% inhibitory concentration (IC50) of 1.3 mM. elsevierpure.com

Further research into a series of indole–thiourea derivatives, synthesized from an indole-3-carbaldehyde starting material, identified compounds with potent tyrosinase inhibitory activity. nih.gov One particular derivative, compound 4b, exhibited an IC50 value of 5.9 ± 2.47 μM, which is significantly more potent than the standard inhibitor, kojic acid (IC50 = 16.4 ± 3.53 μM). nih.gov Kinetic analyses confirmed that this inhibition occurs through a competitive mechanism. nih.gov These findings highlight the potential of the indole-3-carbaldehyde scaffold in the development of novel agents for conditions related to hyperpigmentation. nih.govmdpi.com

| Compound | IC50 Value | Reference Compound | IC50 Value (Reference) |

|---|---|---|---|

| Indole-3-carbaldehyde | 1.3 mM | - | - |

| Derivative 4b (indole-thiourea) | 5.9 ± 2.47 μM | Kojic Acid | 16.4 ± 3.53 μM |

Alpha-Glucosidase Inhibition

Alpha-glucosidase inhibitors are a class of therapeutic agents used to manage postprandial hyperglycemia by delaying carbohydrate digestion. nih.gov Derivatives of 5-bromo-indole have shown significant potential in this area. A series of 7-aryl, 7-arylvinyl, and 7-(arylethynyl)-5-bromo-3-methylindazoles (structurally related to indoles) demonstrated moderate to significant α-glucosidase inhibition, with IC50 values ranging from 0.42 to 51.51 μM. researchgate.net This activity was comparable or superior to the standard drug acarbose, which has an IC50 of 0.82 μM. researchgate.net

Similarly, various 3,3-di(indolyl)indolin-2-ones, including a 5-bromo substituted derivative, exhibited high to excellent inhibition of α-glucosidase, often surpassing the activity of acarbose. nih.gov The strong inhibitory activity of these indole derivatives underscores their potential as leads for new antidiabetic drugs. researchgate.netnih.gov

| Compound Series | IC50 Range (μM) | Reference Compound | IC50 Value (Reference) (μM) |

|---|---|---|---|

| 7-substituted-5-bromo-3-methylindazoles | 0.42 - 51.51 | Acarbose | 0.82 |

| 3,3-di(indolyl)indolin-2-ones | High to excellent inhibition | Acarbose | - |

Cyclooxygenase (COX) Enzyme Inhibition

Cyclooxygenase (COX) enzymes are central to the inflammatory process through their role in prostaglandin (B15479496) synthesis. nih.gov There are multiple isoforms, with COX-1 being constitutive and involved in homeostatic functions, while COX-2 is typically induced during inflammation. nih.gov A series of synthesized 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives were evaluated for their anti-inflammatory effects. nih.gov Several of these compounds showed significant anti-inflammatory activity. nih.gov Notably, one derivative, compound S3, was found to be a selective inhibitor of COX-2, which is a desirable characteristic for anti-inflammatory drugs as it can reduce the gastrointestinal side effects associated with non-selective COX inhibition. nih.gov Further studies on indole-based thiosemicarbazone compounds have also pointed to their potential as COX inhibitors. researchgate.net

Aromatase and P450 17α Enzyme Inhibition

Aromatase (CYP19A1) is a critical enzyme in the biosynthesis of estrogens from androgens, making it a key target in the treatment of estrogen receptor-positive (ER+) breast cancer. nih.gov Research has demonstrated the aromatase-inhibiting potential of indole derivatives. A series of 2-methyl indole hydrazones were investigated, with monochloro-substituted derivatives showing stronger aromatase inhibitory activity than the natural indolic hormone melatonin (B1676174) in both cell-free and cell-based assays. nih.gov

In another study, a new class of pyrrolyl-3-phenyl-1H-indole-2-carbohydrazide derivatives was designed as dual inhibitors of tubulin and aromatase. nih.gov One of the most potent compounds, a single chloro-substituted derivative (3h), strongly inhibited aromatase with an IC50 value of 1.8 µM. nih.gov

| Compound | IC50 Value (μM) | Activity Comparison |

|---|---|---|

| Monochloro substituted indole hydrazones | - | More active than melatonin |

| Derivative 3h (pyrrole-indole hybrid) | 1.8 | - |

Other Significant Biological Effects (e.g., Anti-platelet Aggregation)

Beyond enzyme inhibition, indole derivatives have demonstrated other important biological activities. A study focusing on molecular hybridization between indole and hydrazone moieties produced a series of indole acylhydrazone derivatives that were tested for their ability to inhibit platelet aggregation. nih.gov Platelet aggregation is a key factor in the development of thrombotic disorders. nih.gov The study found that certain derivatives exhibited significant anti-platelet aggregation activity against aggregation induced by arachidonic acid (AA), adenosine (B11128) diphosphate (B83284) (ADP), and collagen. nih.gov For example, one indole-2-carbaldehyde derivative showed 100% inhibition of platelet aggregation at 1 mM when induced by arachidonic acid. nih.gov

Elucidation of Molecular Mechanisms of Action (In Vitro)

The in vitro investigations into the biological activities of this compound and its derivatives have provided initial insights into their molecular mechanisms.

For tyrosinase inhibition , kinetic studies revealed a competitive mode of inhibition, suggesting that the compounds compete with the natural substrate for binding to the enzyme's active site. nih.gov

In the context of alpha-glucosidase inhibition , a competitive inhibition mechanism was also identified for active indazole derivatives, indicating a similar interaction at the enzyme's active site. researchgate.net In silico studies further suggested that non-covalent interactions, electrostatic forces, and hydrogen bonding with protein residues enhance the inhibitory effect. researchgate.net

The mechanism for cyclooxygenase (COX) inhibition appears to be selective for some derivatives. Compound S3 was identified as a selective COX-2 inhibitor, a mechanism that could confer a better safety profile by sparing the gastroprotective functions of COX-1. nih.gov Docking studies supported these findings, revealing that the compound could bind effectively to the COX-2 active site, forming hydrogen bonds with key residues like Tyr 355 and Arg 120, similar to the established drug indomethacin. nih.gov

Regarding aromatase inhibition , molecular modeling studies corroborated the in vitro findings, confirming the potential of indole hydrazones to interact with and inhibit the enzyme. nih.gov

Finally, the interaction with cytochrome P450 enzymes for the related compound 3-methylindole involves a dehydrogenation reaction where the rate-limiting step is likely hydrogen atom abstraction, demonstrating a direct chemical transformation by the enzyme. nih.gov

Identification of Cellular Targets and Pathways

Derivatives of this compound have demonstrated notable effects on various cancer cell lines, suggesting their interference with key cellular pathways involved in cancer progression. The primary focus of research has been on the antiproliferative and antiangiogenic activities of these compounds.

Antiproliferative and Cytotoxic Activity:

A variety of derivatives incorporating the 5-bromo-indole moiety have been synthesized and evaluated for their in vitro cytotoxic activity against a panel of human cancer cell lines. For instance, a series of novel 5-bromo-7-azaindolin-2-one derivatives, which are structurally related to the multi-targeted tyrosine kinase inhibitor Sunitinib, have shown potent antitumor activity. nih.gov These compounds exhibited significant cytotoxicity against several cancer cell lines, as detailed in the table below.

Table 1: In Vitro Antiproliferative Activity of 5-Bromo-7-azaindolin-2-one Derivatives

| Compound | HepG2 (IC₅₀ in µM) | A549 (IC₅₀ in µM) | Skov-3 (IC₅₀ in µM) |

|---|---|---|---|

| Derivative 23p | 2.357 | - | 3.012 |

| Sunitinib (Reference) | 31.594 | - | 49.036 |

IC₅₀ values represent the concentration required to inhibit 50% of cell growth.

Furthermore, indole-based sulfonylhydrazones, including those with a 5-bromo substitution, have been investigated as potential anti-breast cancer agents. mdpi.com These hybrid molecules have shown selective cytotoxicity against different breast cancer cell lines, indicating that their mechanism of action may be dependent on the specific cellular context of the cancer type. mdpi.com

Antiangiogenic Pathway:

Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis. Derivatives of 5-bromoindole (B119039) have been shown to target this pathway. A 5-bromoindole carbothioamide derivative demonstrated antiangiogenic activity in ex vivo, in vivo, and in vitro models. pensoft.net This suggests that these compounds can inhibit the development of the blood supply that tumors rely on to grow and spread. pensoft.net

Interaction with Receptors and Enzymes at a Molecular Level

The biological activities of this compound derivatives can be attributed to their interactions with specific molecular targets, including enzymes and receptors that are critical for cellular function and disease progression.

Enzyme Inhibition:

Several studies have pointed to the enzyme inhibitory potential of indole derivatives. Thiosemicarbazone derivatives of indole-3-carboxyaldehyde have been found to inhibit cholinesterase enzymes, which are key targets in the management of neurodegenerative diseases like Alzheimer's. aku.edu.tr This indicates that the indole-3-carbaldehyde scaffold can be a starting point for the design of enzyme inhibitors.

Another important enzyme target is Indoleamine 2,3-dioxygenase (IDO), an enzyme involved in immune tolerance that is often exploited by cancer cells to evade the immune system. The derivative 5-bromobrassinin has been identified as an inhibitor of IDO, highlighting a specific molecular mechanism by which bromo-indole compounds can exert their anticancer effects. beilstein-archives.org

The table below summarizes the enzyme inhibitory activities of some indole derivatives.

Table 2: Enzyme Inhibition by Derivatives of Indole Compounds

| Derivative Class | Enzyme Target | Biological Implication |

|---|---|---|

| Indole-3-carboxyaldehyde thiosemicarbazones | Cholinesterases | Potential for neurodegenerative disease treatment |

| 5-Bromobrassinin | Indoleamine 2,3-dioxygenase (IDO) | Cancer immunotherapy |

Receptor Interaction:

While specific receptor binding studies for derivatives of this compound are not extensively detailed in the reviewed literature, the potent antitumor activity of 5-bromo-7-azaindolin-2-one derivatives suggests a likely interaction with protein kinases. nih.gov Sunitinib, a reference compound in these studies, is a multi-targeted tyrosine kinase inhibitor, and the superior potency of its 5-bromo-7-azaindolin-2-one analogues points to a potentially similar, but more effective, mode of action at the receptor level. nih.gov The sulfonylhydrazone derivatives are also proposed to act through a dual mechanism that may involve DNA intercalation via the indole moiety and enzyme inhibition. mdpi.com

Structure Activity Relationship Sar Studies for 5 Bromo 7 Methyl 1h Indole 3 Carbaldehyde Analogues

Impact of Substitutions on the Indole (B1671886) Ring System

The presence of a halogen, particularly bromine, at the C-5 position of the indole ring is a well-established strategy for enhancing biological potency. researchgate.net Many bioactive marine natural products feature brominated indole rings, which exhibit a wide spectrum of activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.gov

Research into various classes of indole derivatives has consistently shown that a single bromine substitution at the C-5 or C-6 position can lead to a considerable improvement in potency. nih.gov For instance, in the development of novel indole-based sulfonylhydrazones as potential anti-breast cancer agents, SAR insights prioritized 5-bromo and 5-chloro substitutions as a means to refine biological activity and selectivity. mdpi.com These halogen substitutions were identified as critical contributors to the enhanced cytotoxic activity of the compounds. mdpi.com The bromine atom's ability to form halogen bonds and other non-covalent interactions within a protein's binding pocket can enhance inhibitor stability and affinity. researchgate.netacs.org Furthermore, the introduction of a bromine atom increases the lipophilicity of the molecule, which can influence its pharmacokinetic properties. The strategic placement at C-5 is often crucial, as functionalization at this position is a common occurrence in bioactive alkaloids. researchgate.net

| Compound Class | Substitution at C-5 | Observed Effect on Potency | Biological Target/Activity |

| Indole Alkaloids | Bromine | Considerable improvement | Kinase Inhibition |

| Indole Sulfonylhydrazones | Bromine/Chlorine | Enhanced cytotoxic activity | Anticancer (Breast) |

| Indenoindoles | Bromine | Significantly boosted potency | Protein Kinase CK2 Inhibition |

| Marine Natural Products | Bromine | Associated with increased activity | Anticancer, Antimicrobial |

Functionalization at the C-7 position of the indole ring is synthetically more challenging compared to modifications at other positions like C-2, C-3, or C-5, owing to the lower inherent reactivity of the C-7 C-H bond. rsc.org This challenge means that C-7 substituted indoles are less common, but their unique properties make them important structural motifs in many bioactive compounds. rsc.org The synthesis of C-7 decorated indoles often requires the use of a directing group on the indole nitrogen to achieve site-selectivity. rsc.org

The presence of a methyl group at the C-7 position, as in the parent scaffold, can influence the molecule's activity and selectivity in several ways:

Steric Hindrance: The methyl group can introduce steric bulk that may either promote or hinder binding to a specific biological target. This steric influence can be crucial for achieving selectivity between different receptor subtypes or enzyme isoforms.

Electronic Effects: As an electron-donating group, the methyl substituent can subtly alter the electron density of the indole ring system, which may affect its interaction with target proteins.

Studies on the C-7 functionalization of indoles have highlighted that even small alkyl groups can play a significant role in directing the binding orientation and modulating the pharmacological profile of the compound.

Modifications of the Aldehyde Group at C-3 and Their Biological Consequences

The aldehyde group at the C-3 position is a versatile chemical handle that can be readily modified to generate a diverse library of analogues. researchgate.net The carbonyl group's reactivity allows for a wide range of chemical transformations, leading to derivatives with profoundly different biological activities. researchgate.net

One common modification is the condensation of the aldehyde with various amine derivatives to form Schiff bases or hydrazones. researchgate.net For example, the reaction of indole-3-carbaldehyde with thiosemicarbazides yields thiosemicarbazone derivatives, which have been investigated for their antioxidant and anticholinesterase activities. aku.edu.tr Similarly, converting the aldehyde to sulfonylhydrazones has produced compounds with potent anti-breast cancer activity. mdpi.com

Another strategy involves coupling with aryl amines, which has been shown to significantly enhance antioxidant properties. derpharmachemica.com The resulting analogues often exhibit superior free radical scavenging activity compared to the parent aldehyde. derpharmachemica.com The biological consequences of these modifications are diverse and depend heavily on the nature of the appended group.

| C-3 Aldehyde Modification | Resulting Derivative Class | Associated Biological Activity |

| Condensation with Thiosemicarbazide (B42300) | Thiosemicarbazones | Antioxidant, Anticholinesterase aku.edu.tr |

| Condensation with Sulfonylhydrazide | Sulfonylhydrazones | Anticancer (Breast) mdpi.com |

| Coupling with Aryl Amines | Schiff Bases/Amine Conjugates | Antioxidant, Antimicrobial researchgate.netderpharmachemica.com |

| Reaction with Hydroxylamine (B1172632) | Oximes | Anti-urease |

Molecular docking studies have indicated that the aldehyde group itself can be crucial for binding, often forming hydrogen bonds with key residues in the active site of target enzymes. nih.gov

SAR Associated with N-1 Substitutions

The nitrogen atom at the N-1 position of the indole ring provides another key site for chemical modification. The presence of a proton at this position allows it to act as a hydrogen bond donor. Substitution at N-1 removes this capability but introduces new functionalities that can explore different regions of a target's binding pocket. nih.gov

SAR studies have shown that N-1 substitution can dramatically impact biological activity. For instance, in a series of Mcl-1 inhibitors, modifications focused on a hydrophobic tail attached to the N-1 position were critical for optimizing potency. nih.govx-mol.com The length and nature of the N-1 substituent can influence binding affinity and selectivity. In some cases, N-acylation, such as the introduction of an acetyl group, is a key contributor to enhanced activity. mdpi.com In other studies, N-alkylation with groups like methyl or propyl has been shown to modulate cytotoxic activity. nih.gov

Conversely, for some biological targets, an unsubstituted N-H group is essential for activity. Studies on certain antioxidant indole-3-carboxaldehyde (B46971) analogues revealed that the parent compound with an N-H group showed considerable activity, whereas its N-acylated intermediate exhibited negligible activity. derpharmachemica.com This highlights that the role of the N-1 substituent is highly context-dependent and specific to the biological target.

Development of Pharmacophore Models from SAR Data

The wealth of SAR data generated from studying substituted indole analogues allows for the development of pharmacophore models. These models are three-dimensional arrangements of essential chemical features that a molecule must possess to exhibit a specific biological activity. They serve as valuable tools for designing new, more potent compounds and for virtual screening of compound libraries.

For indole derivatives, pharmacophore models often highlight several key features: